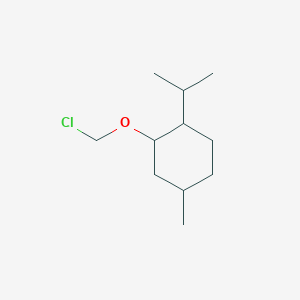

(+)-Chloromethyl menthyl ether

Description

The exact mass of the compound 2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane is 204.1280930 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPLTFUYFXWFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCCl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103128-76-3, 144177-48-0 | |

| Record name | (+)-Chloromethyl menthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-Chloromethyl isomenthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Control of Reaction Parameters:when Using a Synthesis Involving Formaldehyde, Several Process Parameters Have Been Identified As Critical for Suppressing Bcme Formation.google.comgoogle.comlowering the Reaction Temperature Has Been Found to Markedly Decrease the Formation of Bcme While Having Little Effect on the Formation Rate of the Desired Chloromethyl Ether.google.com

A study on chloromethyl methyl ether synthesis identified the following key parameters to control:

Reaction Temperature: Lower temperatures favor higher yields of the desired product and significantly reduce BCME. google.com

Formaldehyde (B43269)/Alcohol Ratio: A lower molar ratio of formaldehyde to the alcohol starting material leads to the formation of less BCME. google.comgoogle.com

Mode of Formaldehyde Addition: Controlled, slow addition is preferred to avoid high local concentrations of formaldehyde. google.com

Water Content: The reaction should be conducted under essentially anhydrous conditions. google.comgoogle.com

| Reaction Temperature | Yield of Chloromethyl Ether | Bis(chloromethyl)ether (ppm) |

|---|---|---|

| 20°C | 98.2% | 300 |

| 33°C | 96.0% | 1700 |

| 40°C | 89.7% | 8000 |

Data adapted from a study on chloromethyl methyl ether synthesis, demonstrating a clear trend applicable to analogous reactions. google.com

Purification and Isolation Methodologies

The purification and isolation of (+)-Chloromethyl menthyl ether must be handled with care due to its toxicity. Several methods are employed, ranging from classical techniques to in-situ use.

Direct Use (In-situ): For syntheses conducted via the acetal (B89532) and acid halide route, the resulting solution of chloromethyl ether can often be used directly in the subsequent reaction step without isolation. organic-chemistry.orgacs.org This strategy is highly advantageous as it minimizes handling of the toxic and carcinogenic reagent. researchgate.net

Quenching: To safely work up the reaction, any residual, unreacted chloromethyl ether can be destroyed. Vigorous stirring with an aqueous solution, such as saturated ammonium (B1175870) chloride, water, or sodium carbonate, effectively decomposes the hazardous compound. orgsyn.orgorgsyn.org

Distillation: Fractional distillation is a potential purification method. orgsyn.orgorgsyn.org this compound has a reported boiling point of 72 °C at a reduced pressure of 0.4 mmHg. sigmaaldrich.comchemicalbook.com However, distillation of chloromethyl ethers can be hazardous and may not easily separate certain byproducts. orgsyn.org

Solvent Extraction: A selective solvent extraction process has been developed to isolate chloromethyl methyl ether from its reaction mixture. This method uses a liquid aliphatic hydrocarbon to selectively extract the product, which can then be separated from the extraction solvent by distillation. google.com

Salting Out: In classical preparations involving aqueous layers, the addition of a salt like calcium chloride can be used to decrease the solubility of the ether in the aqueous phase, thereby improving its recovery. orgsyn.org

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 72 °C / 0.4 mmHg | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Density | 0.994 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.467 | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Optical Activity | [α]24/D +181.0°, c = 2 in methylene (B1212753) chloride | sigmaaldrich.com |

| Storage Temperature | −20°C | sigmaaldrich.comchemicalbook.com |

Reactivity and Mechanistic Investigations of + Chloromethyl Menthyl Ether

Nucleophilic Substitution Pathways

The reactivity of (+)-chloromethyl menthyl ether in nucleophilic substitution reactions is a subject of significant interest due to the compound's structural features, which allow for the exploration of classical SN1 and SN2 mechanisms as well as the influence of neighboring group participation.

Elucidation of SN1 Mechanisms

Despite being a primary halide, chloromethyl methyl ether, a related achiral analogue of this compound, readily undergoes SN1 reactions. youtube.comdoubtnut.comchegg.comdoubtnut.com This is attributed to the exceptional stability of the resulting carbocation. youtube.comdoubtnut.com The oxygen atom adjacent to the carbocationic center stabilizes the positive charge through resonance, delocalizing the charge and lowering the activation energy for cation formation. youtube.comdoubtnut.comstackexchange.com

The solvolysis of methyl chloromethyl ether in various solvents demonstrates a high sensitivity to the ionizing power of the solvent, with a Winstein m value of approximately 1.02. acs.org This value is very close to that of t-butyl chloride (defined as 1.00), a classic example of a compound that reacts via an SN1 mechanism. acs.org This indicates that the transition state for the solvolysis of chloromethyl methyl ether has a high degree of carbocationic character, which is a hallmark of an SN1 pathway. acs.org

The stability of the intermediate carbocation is a critical factor favoring the SN1 mechanism. The methoxymethyl carbocation (CH₃OCH₂⁺) is significantly stabilized by the delocalization of the positive charge onto the oxygen atom. youtube.comdoubtnut.comstackexchange.com This resonance stabilization outweighs the inherent instability of a primary carbocation, making the SN1 pathway competitive with, and in many cases dominant over, the SN2 pathway. youtube.com

Elucidation of SN2 Mechanisms

While the SN1 pathway is prominent, SN2 mechanisms can also be operative for chloromethyl ethers, particularly with strong nucleophiles in less polar solvents. The steric hindrance around the electrophilic carbon in this compound is relatively low for a primary halide, which would typically favor an SN2 reaction.

However, the electronic effects of the adjacent oxygen atom complicate a simple analysis. While the oxygen can stabilize a developing positive charge in an SN1 reaction, its inductive electron-withdrawing effect can also influence the SN2 transition state. The reactivity in SN2 reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, α-chloro ethers are known to undergo SN2 reactions readily. libretexts.org

Role of Oxocarbenium Ion Intermediates

The carbocation formed during the SN1 reaction of this compound is more accurately described as an oxocarbenium ion. wikipedia.org An oxocarbenium ion is a resonance-stabilized species where the positive charge is shared between the carbon and the oxygen atom. wikipedia.org The true structure is a hybrid of a carbenium ion and an oxonium ion. wikipedia.org

This delocalization has a profound impact on the reactivity and stability of the intermediate. The oxocarbenium ion is a key intermediate in many chemical transformations, including the hydrolysis of glycosidic bonds and chemical glycosylation. wikipedia.org In the context of this compound, the formation of the menthyloxymethyl oxocarbenium ion is the rate-determining step in SN1 reactions. The stability of this ion is a primary reason for the observed SN1-like behavior. acs.org Computational studies have been employed to investigate the stability and energy profiles of oxocarbenium ions, providing further insight into their role as reactive intermediates. sci-hub.se

Electrophilic Reactions and Derivatization

This compound can also function as an electrophile in various reactions, most notably in electrophilic aromatic substitution and additions to carbonyl groups.

Electrophilic Aromatic Substitution (e.g., Chloromethylation of Arenes)

Chloromethyl methyl ether, and by extension this compound, is an effective reagent for the chloromethylation of aromatic compounds, a type of Friedel-Crafts alkylation. wikipedia.orgthieme-connect.de This reaction introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. wikipedia.orgvaia.com The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄). wikipedia.orgvaia.com

The mechanism involves the formation of a highly reactive electrophile, the methoxymethyl cation (CH₃OCH₂⁺), through the interaction of the chloromethyl ether with the Lewis acid. nih.govacs.orgacs.org This cation then attacks the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion), which subsequently loses a proton to restore aromaticity and yield the chloromethylated product. vaia.com

Kinetic studies on the chloromethylation of benzene (B151609) and toluene (B28343) with chloromethyl methyl ether have provided detailed insights into the reaction mechanism. nih.govacs.orgacs.org The rate of reaction is dependent on the concentrations of the aromatic substrate, the chloromethyl ether, and the Lewis acid catalyst. nih.govacs.orgacs.org The reaction exhibits high substrate selectivity, with toluene reacting much faster than benzene, which is consistent with the electrophilic nature of the reaction. nih.govacs.org The product distribution in the chloromethylation of toluene shows a strong preference for ortho and para substitution, with very little meta product formed. nih.govacs.orgacs.org

| Aromatic Substrate | Lewis Acid | Solvent | Rate Law | kT/kB Ratio | Reference |

| Benzene/Toluene | AlCl₃ | Nitromethane | R = k[AlCl₃]²[CMME] | 500-600 | nih.govacs.org |

| Benzene/Toluene | SnCl₄ | Dichloromethane | R = k[SnCl₄][CMME][Arene] | Similar to AlCl₃ | nih.govacs.org |

Table 1: Kinetic Data for the Chloromethylation of Arenes with Chloromethyl Methyl Ether (CMME)

Additions to Carbonyl Groups

While not as extensively documented as its role in chloromethylation, the electrophilic nature of this compound allows it to participate in addition reactions with carbonyl compounds. In the presence of a Lewis acid, the oxocarbenium ion generated from the ether can be attacked by the oxygen atom of a carbonyl group.

A related reaction is the formation of α-chloro ethers from the reaction of aldehydes with alcohols in the presence of hydrogen chloride. libretexts.org This highlights the reactivity of the carbonyl group towards electrophilic species derived from ethers. The addition of the menthyloxymethyl group to a carbonyl carbon would lead to the formation of a new C-O and C-C bond, offering a pathway for further functionalization.

Intramolecular Transformations

Intramolecular transformations of molecules equipped with the menthyl ether moiety derived from this compound offer a pathway to introduce chirality and explore stereochemical outcomes in cyclic systems. The ether's chiral auxiliary role is particularly relevant in reactions that proceed through radical intermediates, where controlling the three-dimensional arrangement of the newly formed stereocenters is a significant synthetic challenge.

The use of this compound as a chiral auxiliary has been investigated in intramolecular radical cyclization reactions. scielo.brresearchgate.net These reactions typically proceed under mild, neutral conditions, which allows for the transformation of substrates that may be sensitive to pH changes without causing decomposition or racemization. thieme-connect.de

In a notable study, this compound was used to synthesize a chiral oxime ether, which then served as the precursor for a radical cyclization. scielo.br The synthesis began with the deprotonation of an oxime (2-(3-bromoallyloxy)benzaldehyde oxime) with sodium hydride, followed by alkylation with this compound (referred to as chloromethyl-(1R)-menthyl ether) to produce the chiral oxime ether in 82% yield. scielo.brresearchgate.net

This chiral oxime ether was then subjected to radical cyclization conditions. Treatment with tributyltin hydride (Bu₃SnH) as the radical mediator and azobisisobutyronitrile (AIBN) as the radical initiator in benzene led to the formation of the cyclized product, an alkoxyamine. scielo.brresearchgate.net The reaction successfully yielded the desired product, demonstrating the feasibility of this intramolecular transformation. scielo.br However, the study found that the reaction produced the alkoxyamine as a 1:1 mixture of diastereoisomers, indicating that the chiral menthyl group did not induce any significant diastereoselectivity in the cyclization process under these conditions. scielo.brresearchgate.net This was the first reported study of intramolecular radical cyclization reactions involving such chiral oxime ether derivatives. scielo.brresearchgate.net

Table 1: Intramolecular Radical Cyclization of a Chiral Oxime Ether

| Precursor | Reagents & Conditions | Product | Yield | Diastereomeric Ratio | Source |

|---|

Complexation and Interactions with Other Chemical Entities

This compound, like its simpler analogue chloromethyl methyl ether, is a reactive compound that engages in several types of chemical interactions, primarily driven by the electrophilic nature of its chloromethyl carbon. epa.gov It is widely used as an alkylating agent to introduce the methoxymethyl (MOM) protecting group onto alcohols. sigmaaldrich.com

One of the most significant interactions is with Lewis acids. In a manner similar to chloromethyl methyl ether, it can react with Lewis acids such as aluminum chloride. smolecule.com This interaction facilitates the generation of a highly reactive oxocarbenium ion (the menthoxymethyl cation), which is a potent electrophile in reactions like Friedel-Crafts alkylation. smolecule.comresearchgate.net Ethers, in general, can act as bases, forming salts with strong acids and addition complexes with Lewis acids. noaa.gov

This compound is also utilized in the synthesis of metal complexes containing the methoxymethyl group. sigmaaldrich.com Research has demonstrated the significant coordinating ability of related ether structures, showing a 1:1 complex stoichiometry in certain systems. researchgate.net

Furthermore, the compound reacts with water. It undergoes hydrolysis, decomposing to yield hydrochloric acid and formaldehyde (B43269). noaa.govstanford.educhemicalbook.com This reactivity with water and surface moisture means that reactions involving this reagent must be conducted under anhydrous conditions to prevent its decomposition and the formation of corrosive byproducts. noaa.gov

Table 2: Summary of Interactions of the Chloromethyl Ether Group

| Type of Interaction | Interacting Entity | Product/Outcome | Source |

|---|---|---|---|

| Lewis Acid Catalysis | Lewis Acids (e.g., Aluminum Chloride) | Formation of a reactive oxocarbenium cation for electrophilic substitution. | smolecule.com |

| Complexation | Metals | Formation of metal complexes containing the methoxymethyl group. | sigmaaldrich.com |

| Alkylation | Alcohols, Amines | Introduction of the methoxymethyl (MOM) protecting group. | sigmaaldrich.com |

Applications in Advanced Organic Synthesis and Chemical Transformations

Chiral Auxiliary and Reagent in Asymmetric Synthesis

The core principle behind the use of (+)-chloromethyl menthyl ether in asymmetric synthesis is the formation of diastereomeric intermediates that can be separated. The covalent incorporation of the chiral menthyl moiety into a substrate allows for the differentiation of prochiral faces or groups, leading to stereocontrolled bond formation.

While classic enantioselective alkylation often involves a chiral auxiliary attached to a nucleophilic enolate, this compound offers an alternative strategy where it functions as a chiral electrophile. In this capacity, it can react with a prochiral nucleophile, with the stereochemical outcome being directed by the inherent chirality of the menthyl group. This approach is a key element in phase-transfer catalysis, where chiral catalysts facilitate the enantioselective alkylation of substrates. nih.gov The development of catalytic asymmetric alkylation of enolates is a significant goal in organic chemistry, with various strategies employing chiral auxiliaries or catalysts to achieve high levels of selectivity. nih.govprinceton.edu

A notable application of chloromethyl menthyl ether is in the diastereoselective synthesis of α-branched α-amino nitriles. Research by Shatzmiller et al. demonstrated that optically pure chloromethyl (−)‐menthyl ether can be used to synthesize diastereomeric mixed acetals. nih.govariel.ac.il In this process, a cyclic nitrone is treated with a cyanide source, like potassium cyanide (KCN), followed by the addition of chloromethyl (–)‐menthyl ether. nih.govariel.ac.il This reaction sequence yields a mixture of diastereomeric amino nitriles. nih.govariel.ac.il The distinct physical properties of these diastereomers allow for their separation into pure components using standard techniques like silica (B1680970) gel column chromatography. ariel.ac.il

Table 1: Diastereoselective Synthesis of α-Amino Nitriles

| Reactant | Reagents | Product | Outcome |

| 3,4-Dihydro-5-methyl-2H-pyrrol-1-oxide | 1. KCN2. Chloromethyl (−)‐menthyl ether | Diastereomeric α-methyl-proline-derived amino nitriles | Separable mixture of diastereomers (237 and 238) nih.gov |

This method provides a robust pathway to optically pure building blocks that are precursors to valuable chiral amino acid derivatives.

The diastereoselective amino nitrile synthesis is directly applicable to the creation of non-proteinogenic amino acids, such as α-methyl proline. nih.gov Following the separation of the diastereomeric amino nitriles (e.g., 237 and 238), each pure diastereomer can be advanced independently. nih.govariel.ac.il The synthetic sequence involves hydrolysis of the nitrile and subsequent cleavage of the N-O bond to afford heterocyclic α-methyl-α-amino amides. ariel.ac.il Further hydrolysis of these amides yields the final α-methyl-α-amino acids, such as (S)- and (R)-α-methylproline, in optically pure form. nih.govariel.ac.il The synthesis of proline analogues is an area of significant interest, as these compounds are important components in peptides and pharmaceuticals. researchgate.net

The menthyl group is a cornerstone in the synthesis of P-stereogenic compounds, particularly chiral phosphines, which are crucial ligands in asymmetric catalysis. rsc.orgresearchgate.net The "menthyl phosphinate approach" provides a general and practical route to these valuable molecules. rsc.orgscispace.com This method relies on the use of menthyl phosphinates, which are prepared with high diastereoisomeric purity from L-(−)-menthol. rsc.orgresearchgate.netscispace.com These phosphinate intermediates can be converted into a wide array of P-stereogenic secondary and tertiary phosphine (B1218219) oxides, which are the direct precursors to the final phosphine ligands. rsc.orgresearchgate.net This methodology avoids the use of harsh reagents like phosphorus trichloride (B1173362) and Grignard reagents and circumvents difficult cryogenic crystallizations, representing a significant advancement in the field. researchgate.net The stereocontrolled synthesis of P-modified compounds is essential as the chirality at the phosphorus atom can dramatically affect the biological and chemical properties of the molecule. nih.gov

This compound serves as a chiral derivatizing agent for the determination of enantiomeric excess (ee) of other chiral molecules. The general principle involves reacting the enantiomeric mixture of an unknown compound (e.g., an amine, alcohol, or phosphine) with the optically pure menthyl derivative. scirp.orgresearchgate.net This reaction creates a mixture of diastereomers. Since diastereomers have different physical and spectroscopic properties, they can be distinguished and quantified using common analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.orgresearchgate.net For example, the derivatization of chiral tertiary phosphines with an enantiopure menthyl chloroformate allows for the determination of ee by ³¹P NMR spectroscopy. researchgate.net Similarly, reacting chiral tetrahydroisoquinolines with (–)-(1R)-menthyl chloroformate produces diastereomeric carbamates that can be resolved by GC. scirp.org

Strategic Protecting Group Chemistry

In organic synthesis, protecting groups are essential for temporarily masking reactive functional groups. α-Chloroalkyl ethers are well-established reagents for this purpose. The most common example is chloromethyl methyl ether (MOM-Cl), which is widely used to introduce the methoxymethyl (MOM) protecting group onto alcohols. organic-chemistry.orgnih.govnih.govca.gov Other related reagents include chloromethyl ethyl ether (EOM-Cl) and 2-methoxyethoxymethyl chloride (MEM-Cl), which install the corresponding ethoxymethyl (EOM) and methoxyethoxymethyl (MEM) groups. sigmaaldrich.comwikipedia.org

By analogy, this compound can be used to introduce a chiral "menthoxymethyl" (MOMenthyl) protecting group. The introduction of such a group is typically achieved by deprotonating the alcohol with a non-nucleophilic base, followed by reaction with the chloroether. wikipedia.org This chiral protecting group serves the dual purpose of masking the hydroxyl group while also providing a chiral environment that can influence the stereochemical outcome of reactions at other sites within the molecule. Like other acetal-type protecting groups, the menthoxymethyl group can be cleaved under various Lewis or Brønsted acidic conditions. wikipedia.org The methylthiomethyl (MTM) ether is another related protecting group that offers different stability and cleavage conditions, allowing for selective deprotection strategies. wikipedia.orgthieme-connect.de

Implementation of the Methoxymethyl (MOM) Group in Complex Molecule Synthesis

This compound serves as a specialized reagent for installing the methoxymethyl (MOM) ether, a common protecting group for hydroxyl functionalities in multi-step organic synthesis. ereztech.comwikipedia.org The primary role of a protecting group is to mask a reactive functional group, such as an alcohol, to prevent it from interfering with reactions occurring elsewhere in the molecule. masterorganicchemistry.comkhanacademy.org The MOM group is favored for its stability under a range of conditions, including strongly basic media and exposure to many nucleophilic and organometallic reagents. researchgate.net

The introduction of the MOM group using a chloromethyl ether is typically achieved by treating a substrate containing a hydroxyl group with the reagent in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane. wikipedia.org The chiral nature of the menthyl group in this compound allows for its use in diastereoselective reactions, where the stereochemistry of the menthyl moiety influences the outcome of subsequent transformations, a critical aspect in the synthesis of enantiomerically pure complex molecules. It has been specifically utilized as a substrate in the synthesis of O-substituted α-methoxymethylketones and to determine the enantiomeric excess of chiral metal complexes. sigmaaldrich.com

Versatility in Protecting Diverse Functional Groups

The methoxymethyl group, introduced by reagents like this compound, is highly versatile and can be used to protect a variety of reactive functional groups. While its most common application is the protection of alcohols, its utility extends to other heteroatom-containing functionalities. sigmaaldrich.cnharvard.edu

Alcohols: Primary, secondary, and even sterically hindered tertiary alcohols can be effectively converted to MOM ethers. wikipedia.orgresearchgate.net This protection is robust enough to withstand conditions required for many common synthetic operations, including oxidation, reduction with hydrides, and organometallic additions. libretexts.org

Phenols: The hydroxyl group of phenols is readily protected as a MOM ether, often under similar conditions to aliphatic alcohols. nih.govorganic-chemistry.org This is crucial in syntheses involving reactions sensitive to acidic protons, such as Grignard reactions or metal-catalyzed cross-couplings.

Thiols: Thiols can be converted to their corresponding methylthiomethyl (MTM) ethers, a related protecting group. While not a direct MOM ether, the underlying principle of using an acetal (B89532) to protect a heteroatom is analogous. MTM ethers offer a different stability profile and deprotection pathway compared to MOM ethers. thieme-connect.de

Carboxylic Acids: Carboxylic acids can be converted into MOM esters. This protection strategy masks the acidic proton and the carbonyl reactivity of the carboxylic acid, allowing for transformations on other parts of the molecule. organic-chemistry.org

The table below summarizes the functional groups that can be protected using methoxymethylating agents.

| Functional Group | Protected Form | General Protection Conditions |

| Alcohol (R-OH) | MOM Ether (R-O-MOM) | Chloromethyl ether, DIPEA, CH₂Cl₂ |

| Phenol (Ar-OH) | Phenolic MOM Ether (Ar-O-MOM) | Chloromethyl ether, K₂CO₃ or DIPEA |

| Thiol (R-SH) | MTM Ether (R-S-MTM) | Chloromethyl methyl sulfide, base |

| Carboxylic Acid (R-COOH) | MOM Ester (R-COO-MOM) | Chloromethyl ether, base |

Deprotection Methodologies

Several reagent systems are effective for this purpose, exploiting Lewis or Brønsted acidity. For instance, trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl can cleave aromatic MOM ethers. nih.gov Other Lewis acids like zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), and zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) have proven effective, often with enhanced selectivity. researchgate.netresearchgate.net Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, offer an operationally simple and mild method for deprotecting phenolic MOM ethers. organic-chemistry.org

The following table details various methodologies for the deprotection of MOM ethers.

| Reagent System | Substrate Type | Notes | Source(s) |

| Trimethylsilyl triflate (TMSOTf) / 2,2′-Bipyridyl | Aromatic MOM Ethers | Converts to silyl (B83357) ether, then hydrolyzes to alcohol. | nih.gov |

| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Aliphatic & Phenolic MOM Ethers | Rapid deprotection (<10 min) with high selectivity. | researchgate.net |

| Silica-supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) | Phenolic MOM Ethers | Mild, heterogeneous catalyst, high chemoselectivity. | organic-chemistry.org |

| Magnesium Bromide (MgBr₂) | Aliphatic & Phenolic MOM Ethers | Common Lewis acid for cleaving acetal-type groups. | researchgate.net |

| Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) | Aliphatic & Phenolic MOM Ethers | Effective in isopropanol (B130326) under reflux conditions. | researchgate.net |

| Various Brønsted Acids (e.g., HCl, p-TsOH) | General MOM Ethers | Classical method, may lack selectivity with acid-labile groups. | researchgate.net |

Intermediate in Complex Molecule Construction

Beyond its role in protection/deprotection strategies, this compound and its achiral analogue, chloromethyl methyl ether, function as crucial building blocks and intermediates in the synthesis of a wide range of valuable chemical compounds. knowde.com

Synthesis of Natural Product Precursors

In the total synthesis of natural products, where complex three-dimensional structures must be assembled with precise stereochemical control, chiral reagents are indispensable. The MOM group is frequently employed to mask hydroxyl groups during the construction of complex carbon skeletons. researchgate.net For example, the protection of hydroxyl groups with chloromethyl methyl ether is a key step in the synthesis of certain flavones to prevent decomposition in alkaline media. researchgate.net The use of a chiral variant like this compound can impart stereochemical information that is carried through the synthetic sequence, aiding in the construction of specific stereoisomers of natural product precursors.

Formation of Pharmaceutical and Agrochemical Intermediates

Chloromethyl ethers are important intermediates in the production of various biologically active molecules. knowde.comalibaba.com In the pharmaceutical industry, chloromethyl methyl ether is used in the synthesis of certain antifungal and antiretroviral drugs. alibaba.com For instance, it can be used to prepare intermediates for HIV-1 reverse transcriptase inhibitors. knowde.com Similarly, in the agrochemical sector, it is a precursor in the synthesis of more effective pesticides and herbicides. researchgate.netalibaba.com The introduction of a methoxymethyl group can modify the solubility and stability of an active pharmaceutical ingredient, potentially improving its bioavailability. alibaba.com The use of this compound is particularly relevant when the target pharmaceutical or agrochemical is a single enantiomer, as its chiral influence can be key to establishing the desired stereochemistry in the final product.

Development of Specialty Chemicals and Advanced Materials

The reactivity of chloromethyl methyl ether makes it a valuable intermediate for the production of specialty chemicals and advanced materials. procurementresource.comnih.gov It is used as an alkylating agent and industrial solvent in the manufacture of polymers, water repellents, and ion-exchange resins. ereztech.comprocurementresource.comnih.gov For example, it can be used as a cross-linking agent in Friedel-Crafts polymerization to produce specialized polymer networks. sigmaaldrich.cn While many of these large-scale industrial applications may use the more economical achiral chloromethyl methyl ether, this compound is employed in research and development settings for creating new synthetic pathways and specialty chemicals where chirality is a desired feature. chemimpex.com

Spectroscopic and Analytical Methodologies for Characterization and Stereochemical Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (+)-Chloromethyl menthyl ether, confirming the connectivity of atoms and providing insights into the compound's three-dimensional structure.

The structural framework of this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. In ¹H NMR, the chemical shift (δ), integration, and multiplicity of each signal correspond to a specific proton or group of protons within the molecule. The ¹³C NMR spectrum reveals the number of unique carbon environments.

For this compound, the key diagnostic signals include those from the chloromethyl group (-OCH₂Cl) and the protons and carbons of the menthyl moiety. The protons of the chloromethyl group are expected to appear as a distinct singlet in the ¹H NMR spectrum, significantly downfield due to the deshielding effects of both the adjacent oxygen and chlorine atoms. The protons on the menthyl group will exhibit complex splitting patterns characteristic of the rigid cyclohexane (B81311) ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₂ Cl | ~5.5 | Singlet |

| H -C-O (menthyl) | ~3.5-4.0 | Multiplet |

| Other menthyl protons | ~0.7-2.5 | Multiplets |

| Methyl protons (menthyl) | ~0.7-1.0 | Doublets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OC H₂Cl | ~85 |

| C -O (menthyl) | ~75-80 |

| Other menthyl carbons | ~20-50 |

Determining the enantiomeric excess (ee) or optical purity of a chiral compound is critical. While standard NMR cannot distinguish between enantiomers, advanced techniques can be employed. wikipedia.org

Homochiral Derivatizing Agents (CDAs): One common method involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. wikipedia.org By integrating the signals corresponding to each diastereomer in the ¹H or ¹³C NMR spectrum, the ratio of the original enantiomers can be accurately determined. For an ether like this compound, while direct derivatization at the ether linkage is not standard, this principle is widely applied to chiral alcohols and amines in synthesis pathways leading to or from such compounds. tcichemicals.com Reagents like Mosher's acid are frequently used for this purpose. wikipedia.org

Cyclodextrin Inclusion Complexes: A non-covalent approach involves the use of chiral solvating agents, with cyclodextrins being a prominent example. nih.govresearchgate.net Cyclodextrins are chiral, bucket-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.govnih.gov When a chiral molecule like this compound is introduced into a solution containing a cyclodextrin, it can form a host-guest inclusion complex. nih.govbohrium.com

The interaction between the chiral host (cyclodextrin) and the two enantiomers of the guest molecule results in the formation of two different diastereomeric complexes. nih.gov These complexes are in dynamic equilibrium with the free guest molecules. The differing stability and geometry of these diastereomeric complexes cause the enclosed enantiomers to experience slightly different magnetic environments, leading to separate, resolvable signals in the NMR spectrum. nih.govrsc.org The relative areas of these signals directly correlate to the enantiomeric ratio of the sample. This method is advantageous as it is non-destructive and does not require chemical modification of the analyte. acs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₁₁H₂₁ClO. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm this formula by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places). The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed formula. For C₁₁H₂₁ClO, the monoisotopic molecular weight is approximately 204.1281 g/mol . A close match between the measured and theoretical mass provides unambiguous confirmation of the molecular formula. The presence of chlorine is also readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its corresponding (M+2)⁺ peak, with an intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

In electron ionization mass spectrometry (EI-MS), the molecular ion is often unstable and undergoes fragmentation into smaller, charged ions. The pattern of these fragment ions is a reproducible fingerprint of the molecule's structure. For ethers, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.orgmiamioh.edu

For this compound, several key fragmentation pathways can be predicted:

Alpha-cleavage next to the oxygen on the menthyl side, leading to the loss of a C₃H₇ radical (isopropyl group) or other alkyl fragments from the ring.

Cleavage of the C-O bond, resulting in either a menthyl cation [C₁₀H₁₉]⁺ or a chloromethoxymethyl cation [CH₂Cl-O-CH₂]⁺.

Loss of the chloromethyl group as a radical (•CH₂Cl) to give a menthyloxonium ion [C₁₀H₁₉O]⁺.

Loss of a chlorine radical (•Cl) to generate the [M-Cl]⁺ ion.

The relative abundance of these and other fragment ions helps in piecing together the molecular structure, corroborating the data obtained from NMR spectroscopy. researchgate.netlibretexts.org

Chiral Chromatography Techniques

Chromatographic methods are the gold standard for the physical separation and quantification of enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adapted for chiral separations.

The enantiomeric excess (ee) of this compound has been successfully determined using gas chromatography (GLC). sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) within the GC column. A CSP is a chiral material that interacts differently with the two enantiomers of the analyte as they pass through the column. This differential interaction leads to different retention times, resulting in the separation of the enantiomers into two distinct peaks on the chromatogram. chrom-china.comnih.gov The ratio of the areas of these two peaks gives a precise measure of the enantiomeric purity. chrom-china.com

Cyclodextrin derivatives are commonly used as CSPs in both GC and HPLC for the separation of a wide variety of chiral compounds. nih.govsigmaaldrich.comnih.gov For HPLC, chiral stationary phases based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are also extremely effective and widely used for enantioseparation. researchgate.netymc.co.jpgoogle.com The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. ymc.co.jp

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. rockymountainlabs.com The method is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

For this compound, IR spectroscopy is used to confirm the presence of its key functional groups. The spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Ethers are generally identified by a strong, characteristic C-O stretching band. libretexts.orglibretexts.org The exact position of this band can help distinguish between different types of ethers. fiveable.me

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Ether | C-O Stretch | 1050 - 1150 | Strong |

| Alkyl Halide | C-Cl Stretch | 600 - 800 | Medium to Strong |

Data compiled from general spectroscopic principles for ethers and alkyl halides. rockymountainlabs.comlibretexts.orgpressbooks.pub

The most definitive peak for the ether linkage in a dialkyl ether like this compound is the strong C-O stretching absorption, which is anticipated to appear in the 1150-1050 cm⁻¹ region of the spectrum. pressbooks.pub The presence of C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic nature of the menthyl group, while a band in the 800-600 cm⁻¹ range would indicate the C-Cl stretch. fiveable.me The absence of a strong, broad peak around 3300 cm⁻¹ (O-H stretch) or a sharp, strong peak around 1700 cm⁻¹ (C=O stretch) would further confirm that the compound is an ether and not an alcohol or carbonyl compound. libretexts.org

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy. For a molecule like (+)-Chloromethyl menthyl ether, these investigations would elucidate its preferred three-dimensional shape, electronic properties, and energetic profile.

Geometrical optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. For a flexible molecule like this compound, this involves identifying the most stable conformer by exploring the potential energy surface.

Studies on the simpler chloromethyl methyl ether (CMME) using hybrid-density functional theory (DFT) have investigated its conformational preferences. researchgate.net These studies reveal a preference for a gauche conformation, a phenomenon attributed to the anomeric effect within the X-C-O-C chain. researchgate.net Similar computational approaches would be essential to determine the stable conformations of the much larger this compound, considering the steric and electronic influences of the bulky menthyl group.

DFT calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, are used to predict key structural parameters. nih.gov While specific data for the menthyl derivative is absent from the literature, the table below shows a predicted bond angle for the core structure of CMME.

Table 1: Predicted Geometrical Parameter for Chloromethyl methyl ether (CMME)

| Parameter | Predicted Value | Method |

|---|---|---|

| ∠Cl–C–O Bond Angle | 108.5° | DFT (B3LYP/6-311+G(d,p)) |

This table presents a predicted bond angle for the closely related compound chloromethyl methyl ether, as specific computational data for this compound is not available in the reviewed literature.

Electronic structure calculations also provide information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity.

While DFT methods are powerful for geometry optimization, higher-level theories are often required for more accurate energy calculations. Coupled-cluster theory, particularly with single, double, and perturbative triple excitations, known as CCSD(T), is considered a "gold standard" in quantum chemistry for obtaining highly accurate energies. researchgate.netrsc.org

In studies of related chloro-ethers, a dual-level approach is common: geometries are optimized using a DFT functional like M06-2X, and then single-point energy calculations are performed on these geometries using the more computationally expensive CCSD(T) method with a large basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net This approach provides refined potential energy surfaces and more accurate reaction barrier heights. researchgate.net Although specific CCSD(T) results for this compound were not found, this methodology represents the state-of-the-art for refining its energetic properties. rsc.org

Reaction Kinetics and Thermochemistry

Computational chemistry is instrumental in studying the mechanisms, rates, and thermodynamics of chemical reactions. For this compound, this would involve modeling its decomposition, its reactions as an alkylating agent, or its atmospheric degradation pathways.

Canonical Transition State Theory (CTST) is a cornerstone for calculating the rate constants of chemical reactions from computational data. researchgate.net CTST calculations are routinely applied in the study of reactions involving chloro-ethers, such as H-atom abstraction by atmospheric radicals. researchgate.net The theory uses the properties of the reactants and the transition state (the highest energy point along the minimum energy reaction path) on the potential energy surface to derive the reaction rate. These calculations are often performed over a range of temperatures to understand the temperature dependence of the reaction kinetics. researchgate.net

A key application of computational chemistry is the detailed mapping of reaction pathways. This involves identifying all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor determining the reaction rate.

For example, a kinetic study of the thermal decomposition of chloromethyl methyl ether (CMME) determined its activation energy. Such a reaction proceeds through a transition state leading to bond cleavage.

Table 2: Experimental Activation Energy for a Reaction of a Related Ether

| Reaction | Activation Energy (kcal/mole) |

|---|---|

| Thermal Decomposition of Chloromethyl methyl ether | 69.3 - 69.9 |

This table shows the experimental activation energy for the thermal decomposition of chloromethyl methyl ether, a simpler analogue of the title compound.

Computational methods, such as DFT, are used to locate the geometry of the transition state and calculate this energy barrier, providing insight into the reaction mechanism. nih.gov

By combining the energy barriers from refined quantum mechanical calculations with Transition State Theory, chemists can predict theoretical rate constants for various reaction channels. researchgate.net This is particularly valuable for reactions that are difficult to study experimentally.

Conformational Analysis and Stereochemical Modeling

The conformational landscape of this compound is dictated by the interplay of steric and electronic effects arising from its two principal components: the bulky, chiral menthyl group and the flexible chloromethyl ether moiety. Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the molecule's preferred three-dimensional structure and stereochemistry.

The menthyl group, derived from (+)-menthol, possesses a cyclohexane (B81311) ring that predominantly adopts a stable chair conformation. In this conformation, the large isopropyl and methyl groups preferentially occupy equatorial positions to minimize steric strain, a well-established principle confirmed by both experimental and computational analyses of menthol (B31143) and its various diastereomers. mdpi.commpg.de Theoretical modeling of menthol diastereomers using DFT (B3LYP/6-31G(d,p)) has been effective in correlating calculated and experimental ¹³C chemical shifts, allowing for the determination of dominant rotamers. mdpi.com For the (+)-menthol derivative, the key stereocenters are (1S,2R,5R).

The chloromethyl ether portion (-O-CH₂-Cl) introduces additional conformational flexibility around the C-O and O-C bonds. Theoretical studies on the simpler analogue, chloromethyl methyl ether, have revealed a preference for the gauche conformation around the C-O bond. researchgate.net This preference is attributed to the anomeric effect, an electronic interaction involving the delocalization of an oxygen lone pair into the antibonding σ* orbital of the C-Cl bond. This n → σ* interaction stabilizes the gauche arrangement over the antiperiplanar one. researchgate.netacs.org In this compound, a similar gauche preference is expected for the C(menthyl)-O-CH₂-Cl fragment.

Quantum chemical calculations at the DFT level have been successfully employed to understand reactions involving chloromethyl (1R,2S,5R)-(-)-menthyl ether, the enantiomer of the title compound. nih.gov These studies demonstrate the power of computational methods to model the transition states and reaction pathways of these complex chiral ethers. While specific energetic data for the conformers of this compound are not extensively reported in the literature, the principles derived from its constituent parts and analogues provide a robust framework for its stereochemical modeling.

Table 1: Key Structural Features and Conformational Preferences

| Molecular Fragment | Dominant Conformation/Orientation | Key Influencing Factors |

| Menthyl Group | Chair conformation with equatorial isopropyl and methyl groups | Minimization of steric hindrance |

| -O-CH₂-Cl Moiety | Gauche conformation around the C-O bond | Anomeric effect (n → σ* interaction) |

| Overall Structure | Combination of the stable menthyl chair and gauche ether rotamers | Steric and electronic effects |

Intermolecular Interactions and Complex Formation

The study of intermolecular interactions is crucial for understanding the behavior of this compound in condensed phases and its role in chemical reactions. The molecule possesses several sites capable of engaging in non-covalent interactions, including the ether oxygen, the chlorine atom, and various hydrogen atoms on the alkyl framework.

The ether oxygen atom, with its lone pairs of electrons, is a primary site for hydrogen bonding. In the presence of hydrogen bond donors, such as protic solvents or other reactants, the oxygen can act as a hydrogen bond acceptor. Computational studies on interactions involving similar ethers have quantified the strength of such hydrogen bonds. mdpi.com

The chlorine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on another molecule. While typically weaker than hydrogen bonds, halogen bonds can play a significant role in crystal packing and molecular recognition. Theoretical and database studies have characterized the nature of C-Cl···Cl-C and other chlorine-centered interactions, revealing their directional preferences and energetic contributions. researchgate.netresearchgate.net

Furthermore, the molecule as a whole can engage in van der Waals forces, including dispersion and dipole-dipole interactions. The permanent dipole moment arising from the polar C-O and C-Cl bonds will influence its interactions with other polar molecules.

In the context of complex formation, this compound can act as a ligand for metal centers. The ether oxygen is a potential coordination site for Lewis acidic metal ions. For instance, silver(I) complexes involving N-heterocyclic carbenes derived from chloromethyl menthyl ether have been synthesized and characterized. psu.edu DFT calculations on such systems help to elucidate the geometry and bonding within these organometallic complexes. These studies show that the ether functionality can coordinate to the metal center, influencing the catalytic activity and selectivity of the complex.

The formation of pre-reaction complexes is a key aspect of its reactivity. For example, in reactions with nucleophiles, the initial step often involves the formation of a complex where the nucleophile interacts with the electrophilic carbon of the chloromethyl group. DFT calculations can model the structures and energies of these transient species and the subsequent transition states, providing a detailed picture of the reaction mechanism at a molecular level.

Table 2: Potential Intermolecular Interactions and Complex Formation

| Interaction Type | Participating Atoms/Groups | Significance |

| Hydrogen Bonding | Ether oxygen (acceptor) with H-bond donors | Solvation, reaction mechanisms |

| Halogen Bonding | Chlorine atom (donor) with nucleophiles | Crystal engineering, molecular recognition |

| Van der Waals Forces | Entire molecule | Bulk properties, general intermolecular cohesion |

| Lewis Acid-Base Complexation | Ether oxygen with metal ions (e.g., Ag⁺) | Formation of catalytically active species |

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Pathways

The development of new and efficient methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. (+)-Chloromethyl menthyl ether can serve as a pivotal chiral auxiliary in the creation of novel stereoselective synthetic pathways. Future research in this area is expected to focus on several key aspects:

Diastereoselective Alkylation Reactions: The menthyl group can effectively shield one face of a prochiral enolate or other nucleophile, directing the approach of an electrophile to the opposite face. This strategy can be employed to synthesize chiral carboxylic acids, amino acids, and other valuable building blocks with high levels of stereocontrol. Research will likely explore a wider range of substrates and electrophiles to expand the scope of this methodology.

Asymmetric Aldol (B89426) and Michael Additions: The formation of carbon-carbon bonds with precise stereochemical control is a fundamental challenge. The use of this compound to temporarily introduce chirality into a substrate can enable highly diastereoselective aldol and Michael reactions. Future work will likely focus on optimizing reaction conditions and exploring the use of different Lewis acids to enhance selectivity and yield.

Chiral Acetals in Directed Metalation: The menthoxymethyl ether group can function as a directed metalation group (DMG), allowing for the selective functionalization of aromatic and heteroaromatic systems at the ortho position. The chirality of the menthyl group can then influence subsequent reactions, leading to the synthesis of atropisomeric compounds and other axially chiral molecules. The synthesis of chiral acetals of phenols using (-)-menthol has been reported, demonstrating the feasibility of this approach researchgate.netingentaconnect.com.

A summary of potential stereoselective transformations utilizing this compound is presented in the table below.

| Reaction Type | Substrate Class | Potential Chiral Product |

| Alkylation | Prochiral enolates | α-Chiral carboxylic acid derivatives |

| Aldol Addition | Aldehydes and ketones | β-Hydroxy carbonyl compounds |

| Michael Addition | α,β-Unsaturated compounds | 1,5-Dicarbonyl compounds |

| Directed Ortho Metalation | Aromatic compounds | Ortho-substituted aromatic derivatives |

Exploration of Expanded Applications in Asymmetric Catalysis

Beyond its role as a stoichiometric chiral auxiliary, this compound and its derivatives have the potential to be utilized in the development of novel chiral ligands for asymmetric catalysis. This represents a more atom-economical and sustainable approach to enantioselective synthesis.

Future research is anticipated in the following areas:

Design of Chiral Ligands for Transition Metal Catalysis: The menthyl moiety can be incorporated into phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands. These chiral ligands can then be coordinated to transition metals such as rhodium, palladium, or iridium to create catalysts for a variety of asymmetric transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Development of Chiral Brønsted Acid and Lewis Acid Catalysts: The hydroxyl group of menthol (B31143) can be functionalized to create chiral Brønsted acids or Lewis acids. These catalysts can then be used to promote a range of enantioselective reactions, such as Diels-Alder, Friedel-Crafts, and carbonyl-ene reactions.

The table below outlines potential applications of (+)-menthol derived ligands and catalysts.

| Catalyst Type | Metal/Core | Potential Asymmetric Reaction |

| Chiral Phosphine Ligand | Rhodium, Iridium | Asymmetric Hydrogenation |

| Chiral NHC Ligand | Palladium, Copper | Asymmetric Cross-Coupling |

| Chiral Brønsted Acid | Phosphoric Acid | Asymmetric Mannich Reaction |

| Chiral Lewis Acid | Boron, Titanium | Asymmetric Diels-Alder Reaction |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. The integration of this compound into these modern synthetic platforms presents a significant opportunity for the efficient and on-demand synthesis of chiral molecules.

Key research directions include:

Development of Continuous Flow Synthesis of this compound: Designing a safe and efficient continuous flow process for the synthesis of this compound itself would enhance its accessibility and reduce the hazards associated with its handling. General methods for the synthesis of chloromethyl methyl ether in flow have been developed and could be adapted google.com.

Immobilization on Solid Supports: Covalently attaching this compound or its derivatives to solid supports, such as polymers or silica (B1680970) gel, would facilitate its use in packed-bed reactors. This would allow for easy separation of the chiral auxiliary from the product stream and enable its recycling, further improving the sustainability of the process.

Automated Synthesis of Chiral Libraries: Combining flow chemistry with robotic systems would enable the automated synthesis of libraries of chiral compounds for high-throughput screening in drug discovery and materials science. The use of this compound in such systems could provide rapid access to a diverse range of enantiomerically enriched molecules.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reaction outcomes and the rational design of catalysts and reagents. Advanced computational modeling can provide valuable insights into the stereochemical outcomes of reactions involving this compound.

Future computational studies will likely focus on:

Transition State Analysis: Using quantum mechanical calculations, researchers can model the transition states of reactions involving this compound to understand the origins of stereoselectivity. This knowledge can then be used to rationally design more selective reactions.

Predictive Models for Diastereoselectivity: By developing and training machine learning models on experimental data, it may be possible to predict the diastereoselectivity of reactions involving this compound for a given set of substrates and reaction conditions.

In Silico Design of Novel Chiral Auxiliaries: Computational methods can be used to design new chiral auxiliaries based on the menthol scaffold with potentially enhanced stereodirecting ability or improved reactivity.

Investigation of Analogues and Derivatives with Enhanced Chiral Recognition

While (+)-menthol provides a robust chiral scaffold, the synthesis and evaluation of analogues and derivatives of this compound could lead to even more effective chiral reagents.

Promising avenues for research include:

Modification of the Menthyl Skeleton: Introducing additional functional groups or altering the stereochemistry of the menthyl backbone could fine-tune the steric and electronic properties of the auxiliary, leading to improved stereoselectivity in certain reactions.

Varying the Ether Linkage: Replacing the chloromethyl ether with other functional groups, such as bromomethyl or iodomethyl ethers, could alter the reactivity of the auxiliary and expand its synthetic utility.

Synthesis of Dimeric and Polymeric Chiral Auxiliaries: Creating larger, more complex chiral auxiliaries based on the menthol unit could lead to cooperative effects and enhanced chiral induction in certain transformations.

The table below lists some potential analogues of this compound and their potential advantages.

| Analogue/Derivative | Modification | Potential Advantage |

| 8-Phenylmenthyl Derivative | Phenyl group at C8 | Increased steric bulk, altered electronic properties |

| Isopulegol-derived Ether | Different ring stereochemistry | Access to different diastereomeric products |

| Bromo/Iodomethyl Menthyl Ether | Different leaving group | Modified reactivity |

| Polymer-supported Menthyl Ether | Immobilization on a solid support | Facile purification and recycling |

Q & A

Q. What are the critical safety protocols for handling (+)-Chloromethyl menthyl ether in laboratory settings?

this compound shares structural similarities with chlorinated ethers like Chloromethyl Methyl Ether (CMME), which is highly toxic and carcinogenic . Key safety measures include:

- PPE : Wear chemically resistant gloves (e.g., nitrile), eye protection, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight, moisture-free containers at low temperatures to prevent decomposition into hazardous gases (e.g., HCl) .

- Decontamination : Immediately wash exposed skin with water and dispose of contaminated clothing via specialized laundering .

- Training : Follow OSHA Standard 1910.1006 for regulated work areas and emergency procedures .

Q. What spectroscopic techniques are effective for characterizing this compound?

While direct data on the (+)-menthyl variant is limited, analogous chlorinated ethers like CMME are analyzed via:

- NMR : Identify chiral centers (menthyl group) and splitting patterns. For CMME, characteristic peaks for CH3O and CH2Cl groups are observed at δ 3.3–3.5 ppm (¹H) and δ 50–55 ppm (¹³C) .

- IR : Look for C-O-C (1100–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .

- Polarimetry : Confirm enantiomeric purity due to the (+)-configuration .

Q. How should researchers design a synthesis protocol for this compound?

Adapt methodologies from chiral ether synthesis:

- Starting Material : Use (-)-menthol to retain stereochemistry. React with chloromethylating agents (e.g., ClCH2OCH3) under anhydrous conditions .

- Reaction Monitoring : Track progress via TLC or GC-MS to avoid byproducts like sym-dichloromethyl ether .

- Purification : Employ fractional distillation or chiral chromatography to isolate the enantiomer .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in methoxymethylation reactions?

The menthyl group’s bulky chiral environment may:

- Enhance Selectivity : Favor nucleophilic attack at specific sites (e.g., tertiary alcohols) due to steric hindrance .

- Stabilize Intermediates : The menthyl moiety could stabilize transition states via van der Waals interactions, altering reaction kinetics .

- Experimental Validation : Compare reaction outcomes with racemic or (-)-menthyl analogs to quantify stereochemical effects .

Q. What analytical strategies detect trace contamination of this compound in reaction mixtures?

Given its carcinogenicity, use sensitive methods:

- GC-MS : Optimize for low detection limits (ppb range) using electron capture detectors (ECD) .

- HPLC-MS/MS : Employ chiral columns to distinguish (+)-menthyl from other isomers .

- Quality Control : Spike samples with deuterated analogs (e.g., d3-CMME) as internal standards .

Q. How can researchers resolve contradictions in toxicity data between this compound and related chlorinated ethers?

- Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 activation) to compare DNA alkylation potential with BCME .

- Dose-Response Analysis : Conduct in vitro assays (Ames test, micronucleus) at varying concentrations to establish thresholds .

- Epidemiological Data : Review occupational exposure records for CMME-linked lung cancer to infer risks for the menthyl derivative .

Q. What methodological adjustments are needed to study this compound’s environmental fate?

- Hydrolysis Studies : Simulate aqueous conditions (pH 4–9) to quantify HCl release and degradation products .

- Photolysis : Expose to UV light and monitor via FTIR for radical intermediates .

- Bioaccumulation Models : Use logP values from CMME (logP ~1.2) to predict partitioning in biota .

Data Contradictions and Mitigation

Q. How should discrepancies in recommended storage conditions for chlorinated ethers be addressed?

While OSHA mandates cool, dry storage for CMME , some studies note peroxide formation in aged samples. Mitigate by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.